![molecular formula C17H14N4 B11112581 [1,2,4]Triazolo[1,5-a]pyrimidine, 1,7-dihydro-5,7-diphenyl- CAS No. 118757-35-0](/img/structure/B11112581.png)

[1,2,4]Triazolo[1,5-a]pyrimidine, 1,7-dihydro-5,7-diphenyl-

Übersicht

Beschreibung

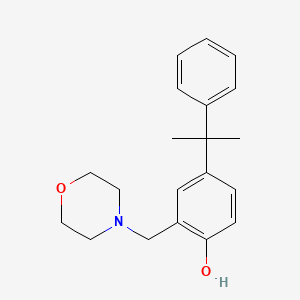

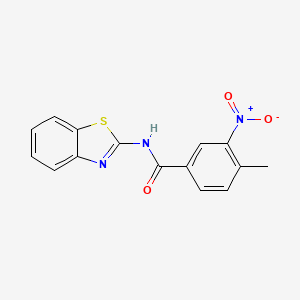

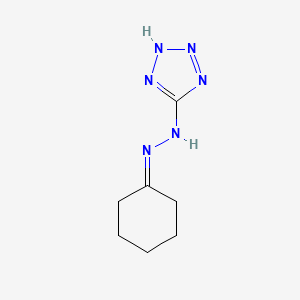

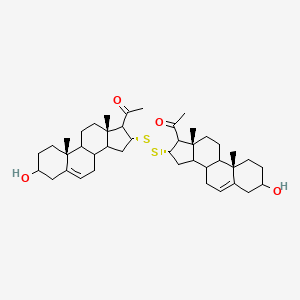

[1,2,4]Triazolo[1,5-a]pyrimidin, 1,7-Dihydro-5,7-diphenyl-: ist eine heterocyclische Verbindung, die zur Klasse der fusionierten Triazolopyrimidine gehört. Diese Verbindung ist aufgrund ihrer vielfältigen biologischen Aktivitäten und potenziellen Anwendungen in der pharmazeutischen Chemie von großem Interesse. Die Struktur dieser Verbindung besteht aus einem Triazolring, der mit einem Pyrimidinring verschmolzen ist, wobei Phenylgruppen an den Positionen 5 und 7 angebracht sind.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von [1,2,4]Triazolo[1,5-a]pyrimidinen kann auf verschiedene Weise erfolgen. Ein üblicher Ansatz beinhaltet die Annellierung einer Pyrimidin-Einheit an einen Triazolring. Dies kann durch die Kondensation von 3-Amino-1,2,4-triazol mit Carbonylverbindungen unter sauren oder basischen Bedingungen erfolgen . Eine andere Methode beinhaltet die Annellierung eines Triazolfragments an einen Pyrimidinring, was durch die Reaktion von Diaminosubstituierten Pyrimidinonen mit Orthoestern oder Chloranhydriden erreicht werden kann .

Industrielle Produktionsmethoden: Die industrielle Produktion von [1,2,4]Triazolo[1,5-a]pyrimidinen beinhaltet typischerweise die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Katalysatoren wie Eisen(III)-chlorid kann die Oxidation von Aminopyrimidin-Schiffschen Basen erleichtern, um das gewünschte Triazolopyrimidinsystem zu bilden .

Chemische Reaktionsanalyse

Arten von Reaktionen: [1,2,4]Triazolo[1,5-a]pyrimidine unterliegen verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können an den Phenylgruppen oder den Stickstoffatomen im Triazolring stattfinden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Nucleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Triazolopyrimidine, die je nach Art der Substituenten unterschiedliche biologische Aktivitäten aufweisen können.

Wissenschaftliche Forschungsanwendungen

Chemie: In der Chemie werden [1,2,4]Triazolo[1,5-a]pyrimidine als Bausteine für die Synthese komplexerer Moleküle verwendet. Sie werden auch hinsichtlich ihrer Koordinationschemie mit Metallen untersucht, was zur Entwicklung neuer Materialien mit einzigartigen Eigenschaften führen kann .

Biologie und Medizin: In Biologie und Medizin haben diese Verbindungen Potenzial als antimykotische, antibakterielle, antivirale und Antikrebsmittel gezeigt. Sie werden auch für ihre Verwendung als Enzyminhibitoren und Rezeptorantagonisten untersucht .

Industrie: In der Industrie werden [1,2,4]Triazolo[1,5-a]pyrimidine bei der Entwicklung von Agrochemikalien wie Herbiziden und Pestiziden eingesetzt, da sie das Wachstum unerwünschter Pflanzen und Schädlinge hemmen können .

Wirkmechanismus

Der Wirkmechanismus von [1,2,4]Triazolo[1,5-a]pyrimidinen beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. So wirken beispielsweise einige Derivate als Inhibitoren der Cyclooxygenase-2 (COX-2) und reduzieren so die Produktion von proinflammatorischen Mediatoren . Andere können die Polymerisation von Tubulin hemmen, wodurch die Zellteilung gestört wird und eine Antikrebsaktivität gezeigt wird .

Analyse Chemischer Reaktionen

5,7-diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using electrophilic or nucleophilic reagents

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.

Biology: The compound has shown promising biological activities, including antimicrobial and anticancer properties

Medicine: It has been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases

Industry: The compound can be used in the development of new materials with specific properties

Wirkmechanismus

The mechanism of action of 5,7-diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other molecular pathways, contributing to its diverse biological activities .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

[1,2,4]Triazolo[1,5-d][1,2,4]triazine: Diese Verbindungen haben eine ähnliche Triazol-Pyrimidin-Struktur, jedoch mit unterschiedlichen Substitutionsmustern.

7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin: Diese Verbindung hat eine Hydroxylgruppe an der Position 7 und eine Methylgruppe an der Position 5.

Einzigartigkeit: Die Einzigartigkeit von [1,2,4]Triazolo[1,5-a]pyrimidin, 1,7-Dihydro-5,7-diphenyl- liegt in seinem spezifischen Substitutionsmuster, das zu unterschiedlichen biologischen Aktivitäten und chemischen Reaktivitäten im Vergleich zu anderen ähnlichen Verbindungen führen kann.

Eigenschaften

IUPAC Name |

5,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4/c1-3-7-13(8-4-1)15-11-16(14-9-5-2-6-10-14)21-17(20-15)18-12-19-21/h1-12,16H,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBNSVRCQQGYFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415305 | |

| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine, 1,7-dihydro-5,7-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118757-35-0 | |

| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine, 1,7-dihydro-5,7-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-DIPHENYL-4,7-DIHYDRO-(1,2,4)TRIAZOLO(1,5-A)PYRIMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl}acetamide](/img/structure/B11112516.png)

![N-[(E)-(4-methoxyphenyl)methylidene]-2-(pyridin-4-yl)-1H-benzimidazol-5-amine](/img/structure/B11112528.png)

![3-(5-{[(E)-(2-hydroxy-3-nitrophenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B11112548.png)

![(2Z)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11112554.png)

![n-Isobutyl-1h-benzo[d][1,2,3]triazole-6-carboxamide](/img/structure/B11112563.png)

![1-(3-Fluorobenzyl)-4-[(2-fluorophenyl)sulfonyl]piperazine](/img/structure/B11112580.png)

![6-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11112584.png)